![molecular formula C12H14F3N3O B6615328 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 85474-82-4](/img/structure/B6615328.png)
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
説明
“4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a chemical compound with the molecular formula C11H13F3N2 . It is a derivative of piperazine, a common structure found in various pharmaceuticals and drugs .
Molecular Structure Analysis
The molecular weight of “this compound” is 230.2295 . The IUPAC Standard InChI is InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 .科学的研究の応用
1. Medicinal Chemistry and Drug Development
4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide and its derivatives have been extensively studied in medicinal chemistry. One of the notable applications is in the development of inhibitors for soluble epoxide hydrolase, which are crucial for treating various diseases. For instance, a study demonstrated the importance of the triazine heterocycle in achieving high potency and selectivity in such inhibitors (Thalji et al., 2013). Similarly, other derivatives have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017); (Patil et al., 2021).
2. Antiviral and Antimicrobial Research
Compounds derived from this compound have shown significant antiviral and antimicrobial activities. One study reported that urea and thiourea derivatives of piperazine doped with febuxostat exhibited promising antiviral activities, particularly against Tobacco mosaic virus (TMV), and potent antimicrobial activity (Reddy et al., 2013).
3. Insecticide Development
The structure of this compound has been used as a lead compound in designing novel insecticides. A study involving the synthesis of derivatives based on this compound showed growth-inhibiting and larvicidal activities against armyworm, indicating its potential in agricultural applications (Cai et al., 2010).
4. Anticancer Research
This compound and its derivatives have also been explored for their potential anticancer activities. For example, 1,2,4-triazine derivatives bearing the piperazine amide moiety were synthesized and investigated for their potential anticancer activities against breast cancer cells, showing promise as antiproliferative agents (Yurttaş et al., 2014).
5. Advanced Material Synthesis
In addition to its medical applications, this compound is also used in material science. For example, its derivatives have been used to synthesize new carbon-11-labeled carboxamide derivatives, which are potential PET dopamine D3 receptor radioligands. This application is significant in neuroimaging and studying various neurological disorders (Gao et al., 2008).
特性
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOZAUNXKSBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



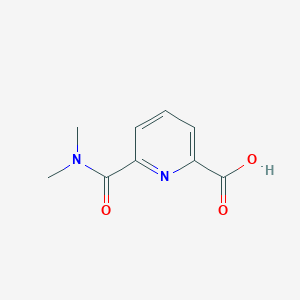
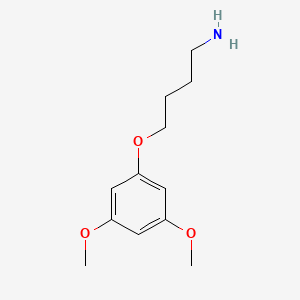
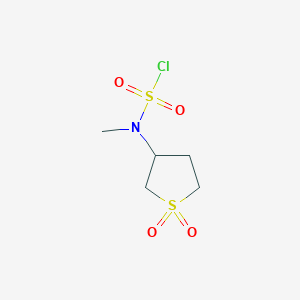
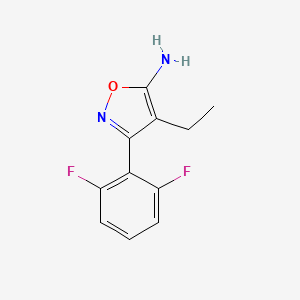
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide](/img/structure/B6615282.png)
![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)
![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)
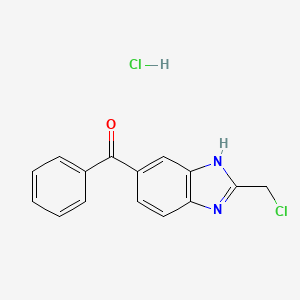


![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)


![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)